5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-b]pyridazin-8(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused imidazole and pyridazine rings, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazin-8(5H)-one typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach involves the condensation of 2-aminopyridine derivatives with α-haloketones, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of imidazo[1,2-b]pyridazin-8(5H)-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-b]pyridazin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazin-8(5H)-one compounds, which can further be utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-b]pyridazin-8(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as kinase inhibitors and anti-cancer agents.
Industry: Imidazo[1,2-b]pyridazin-8(5H)-one derivatives are used in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of imidazo[1,2-b]pyridazin-8(5H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This inhibition can lead to downstream effects on cellular pathways, including the unfolded protein response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
- Benzimidazole
Uniqueness
Imidazo[1,2-b]pyridazin-8(5H)-one is unique due to its specific ring fusion and electronic properties, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its ability to act as a versatile scaffold for drug development and its potential in various scientific applications highlight its significance .
Eigenschaften
Molekularformel |
C6H9N3O |
---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one |
InChI |
InChI=1S/C6H9N3O/c10-5-1-2-8-9-4-3-7-6(5)9/h3-4,6-8H,1-2H2 |
InChI-Schlüssel |
GTPCLGWFKLSJES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNN2C=CNC2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.